3-methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide
Description
3-Methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide is a heterocyclic compound featuring a dihydroquinazolinone core fused with a benzamide moiety. The structure includes a 3-methoxybenzamide group at position 6 of the quinazolinone ring, a 2-methyl substituent at position 2, and a p-tolyl (4-methylphenyl) group at position 3 . Its synthesis likely involves palladium-catalyzed cross-coupling or condensation reactions, as inferred from analogous quinazolinone derivatives .
Properties
IUPAC Name |
3-methoxy-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-10-19(11-8-15)27-16(2)25-22-12-9-18(14-21(22)24(27)29)26-23(28)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHGMINFUNKXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzamide is a compound with potential biological activity that has garnered interest in various fields such as pharmacology and agrochemistry. This article explores its biological activity, including its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H15N3O3
- Molecular Weight : 313.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anti-inflammatory and anticancer agent.
- Inhibition of Kinases : The compound may act by inhibiting specific kinases involved in inflammatory pathways. This inhibition can lead to a decrease in pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, which are crucial in mediating inflammatory responses .
- Antiviral Activity : Preliminary studies suggest that derivatives of quinazoline compounds exhibit antiviral properties against several viruses, indicating that this compound might also share similar activity .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:
These results indicate a promising anticancer potential, particularly against breast cancer cells.
In Vivo Studies
In vivo studies have shown that the administration of the compound resulted in significant tumor reduction in animal models. The mechanism appears to involve the modulation of immune responses and direct cytotoxic effects on tumor cells.
Case Studies
- Anti-inflammatory Effects : A study focused on rheumatoid arthritis demonstrated that treatment with this compound reduced joint inflammation and pain scores significantly compared to control groups .
- Antiviral Efficacy : In research examining its antiviral properties, the compound was effective against the herpes simplex virus (HSV), showing a reduction in viral load in treated subjects compared to untreated controls .
Comparison with Similar Compounds
Compound 4l (2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))Quinazolin-4(3H)-One)
- Core Structure: Shares a tetrahydroquinazolinone backbone but incorporates bis(4-methoxyphenyl) groups at positions 6 and 8, enhancing electron density and steric bulk.
- Substituents : Features a 2,2-dimethylpropyl linker and additional 4-methoxyphenyl groups, distinguishing it from the target compound’s simpler p-tolyl and 3-methoxybenzamide substituents.
- Synthesis : Prepared via Suzuki-Miyaura coupling with PdCl₂(PPh₃)₂ and PCy₃, yielding 81% efficiency .
- Physical Properties: Melting point 228–230°C, higher than typical dihydroquinazolinones due to increased molecular symmetry and π-π stacking .
BI-2536 ((R)-4-((8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-yl)Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide)
- Core Structure : A pteridine-based kinase inhibitor with a 3-methoxybenzamide group, analogous to the target compound’s benzamide moiety.
- Substituents: Includes a 1-methylpiperidin-4-yl group instead of a dihydroquinazolinone core, conferring distinct solubility and blood-brain barrier penetration properties.
- Activity : Potent inhibitor of PLK1 and ALK kinases, with selectivity modulated by the 3-methoxy group .
Pharmacological and Physicochemical Comparisons
Functional Group Impact on Activity
- 3-Methoxybenzamide : Enhances hydrogen bonding with kinase ATP-binding pockets in both the target compound and BI-2536 .
- Quinazolinone vs. Pteridine Core: The dihydroquinazolinone scaffold may offer better metabolic stability than BI-2536’s pteridine, which is prone to oxidation .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis is unreported but likely requires optimization of coupling reactions, as seen in Compound 4l’s Pd-catalyzed protocol .
- Biological Data Gap : While structural analogs like BI-2536 have well-documented kinase inhibition, the target compound’s specific activity remains uncharacterized in the available literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
